molecular formula C20H17NO4 B1395557 3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one CAS No. 1022282-98-9

3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one

Cat. No. B1395557
M. Wt: 335.4 g/mol
InChI Key: RGEZPZWWPVZCIT-FMIVXFBMSA-N
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Description

The compound “3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one” is a type of enaminone . Enaminones and their derivatives are widely used in the field of organic and pharmaceutical chemistry . They have been well documented as potential anticonvulsants and potential multidrug resistance regulators . They can also be used as potent allosteric modulators of γ-aminobutyric acidA (GABAA) receptors .


Synthesis Analysis

The synthesis of this compound involves the use of a hydroxyl aromatic ketonether derivative present in A. crenata Sim as the raw material . The process involves combining 1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one (1.96 g, 10 mmol) and dimethylformamide dimethylacetal (6.0 mL) . The solution is then heated to 383 K . The reaction progress is tracked using thin layer chromatography .


Molecular Structure Analysis

The molecular structure of this compound has been determined using crystallography . The compound crystallizes in the monoclinic system with space group Cc (no. 9) . The unit cell parameters are: a = 11.6900(4) Å, b = 8.4868(2) Å, c = 14.1607(5) Å, β = 112.549(4)°, V = 1297.49(8) Å3 . The structure contains four molecules per unit cell (Z = 4) .

Future Directions

Enaminones and their derivatives have demonstrated unique chemical and biological properties, making them a promising area for future research . In particular, their potential as anticonvulsants and multidrug resistance regulators suggests they could have significant applications in the field of pharmaceutical chemistry .

properties

IUPAC Name

3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-21(2)14-10-7-13(8-11-14)9-12-16(22)18-19(23)15-5-3-4-6-17(15)25-20(18)24/h3-12,23H,1-2H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEZPZWWPVZCIT-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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